molecular formula C16H21N5O3 B2529677 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1797253-36-1

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No. B2529677
M. Wt: 331.376
InChI Key: FNQOVUIHQMPTRD-UHFFFAOYSA-N
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Description

The compound "1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied due to their potential therapeutic applications, particularly as anticancer agents. The structure of the compound suggests that it may have been designed to interact with specific biological targets, such as enzymes or receptors involved in cancer cell proliferation.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea", they do provide insight into the synthesis of related compounds. For instance, paper describes the synthesis of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These compounds were designed using computer-aided design and synthesized for evaluation against various cancer cell lines. The synthesis likely involves the formation of the urea linkage between an aryl group and a phenyl group with specific substituents that confer the desired biological activity.

Molecular Structure Analysis

The molecular structure of diaryl ureas, including the compound , is characterized by the presence of two aryl groups connected by a urea (-NH-CO-NH-) linkage. The substituents on the aryl rings, such as methoxy and dimethylamino groups, are crucial for the biological activity of these molecules. These substituents can influence the binding affinity and selectivity of the compound towards its biological target.

Chemical Reactions Analysis

Diaryl ureas, including the compound of interest, can participate in various chemical reactions. These reactions are typically influenced by the functional groups present on the aryl rings. For example, methoxy groups can undergo demethylation, while the urea linkage can participate in hydrolysis under certain conditions. The specific chemical reactions that "1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea" can undergo would depend on its complete chemical structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compound. The presence of methoxy and dimethylamino groups can affect the compound's solubility in organic solvents and water, which in turn can influence its absorption and distribution in the body. The stability of the urea linkage is also a critical factor in determining the shelf-life and suitability of the compound for in vivo studies.

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Research by Corbin et al. (2001) delved into the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This study provides insight into how these compounds can mimic the helix-to-sheet transition shown by peptides, showcasing their potential for biomimetic applications and self-assembly processes (Corbin et al., 2001).

Electrochemical Behaviour in Protic Medium

David et al. (1995) explored the electrochemical behavior of unsymmetrical dihydropyridines in protic mediums, leading to the formation of novel cyclic compounds. This research highlights the electrochemical pathways that can be utilized for the synthesis of complex heterocyclic structures, potentially useful in the development of new materials or catalysts (David et al., 1995).

Directed Lithiation Techniques

Smith et al. (2013) discussed the directed lithiation of certain ureas and carbamates, offering a method to functionalize these molecules at specific positions. This technique is significant for the selective synthesis of complex molecules, which could be of interest in pharmaceuticals, materials science, and synthetic chemistry (Smith et al., 2013).

Strong Dimerization via Quadruple Hydrogen Bonding

Beijer et al. (1998) investigated the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding. This property is crucial for designing supramolecular architectures, as it allows for the precise assembly of molecules into predetermined structures, mimicking the specificity and efficiency of biological systems (Beijer et al., 1998).

properties

IUPAC Name

1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-10-8-11(23-4)6-7-12(10)18-15(22)19-13-9-17-16(24-5)20-14(13)21(2)3/h6-9H,1-5H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQOVUIHQMPTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

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